molecular formula C18H16O5 B14218374 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione CAS No. 622852-79-3

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione

Cat. No.: B14218374
CAS No.: 622852-79-3
M. Wt: 312.3 g/mol
InChI Key: OGNVHOXFTYPYKS-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. This compound features a benzodioxole ring and an ethoxyphenyl group, making it a molecule of interest in various fields of research, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with 4-ethoxybenzaldehyde under acidic or basic conditions.

    Formation of the Propane-1,3-dione Moiety: This can be done through a Claisen condensation reaction involving the benzodioxole-ethoxybenzaldehyde intermediate and an appropriate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction can yield alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropane-1,3-dione: Lacks the ethoxy group, which might affect its reactivity and biological activity.

    1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione: Contains a methoxy group instead of an ethoxy group, potentially altering its properties.

Uniqueness

The presence of the ethoxy group in 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione might confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

622852-79-3

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C18H16O5/c1-2-21-14-6-3-12(4-7-14)15(19)10-16(20)13-5-8-17-18(9-13)23-11-22-17/h3-9H,2,10-11H2,1H3

InChI Key

OGNVHOXFTYPYKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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